molecular formula C4H10ClNO2S2 B2504251 (2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride CAS No. 57488-34-3

(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride

Cat. No.: B2504251
CAS No.: 57488-34-3
M. Wt: 203.7
InChI Key: JITPDJLCZHKKCA-DFWYDOINSA-N
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Description

(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride: is a chemical compound with the molecular formula C4H8NO2S2 . It is a derivative of amino acids and contains a methyldisulfanyl group, which makes it unique in its chemical properties and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with L-cysteine or DL-cysteine as the starting material.

  • Reaction Steps: methyldithiocarbamate .

  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.

Chemical Reactions Analysis

(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form disulfides .

  • Reduction: Reduction reactions can lead to the formation of thiols .

  • Substitution: The methyldisulfanyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate .

  • Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: Using nucleophiles such as alkyl halides or amines .

Major Products Formed:

  • Disulfides: Formed through oxidation.

  • Thiols: Formed through reduction.

  • Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride: has various applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential role in protein modification and regulation.

  • Medicine: Investigated for its therapeutic properties, including potential use in drug development.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: It can modulate signaling pathways related to cellular functions and metabolism.

Comparison with Similar Compounds

(2R)-2-Amino-3-(methyldisulfanyl)propanoic acid;hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other amino acids with disulfide or thiol groups.

Properties

IUPAC Name

(2R)-2-amino-3-(methyldisulfanyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S2.ClH/c1-8-9-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITPDJLCZHKKCA-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSSC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57488-34-3
Record name (2R)-2-amino-3-(methyldisulfanyl)propanoic acid hydrochloride
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